But-2-yne;hydrochloride
Description
Historical Perspectives on Alkyne Chemistry and Alkynyl Functionalization
The field of alkyne chemistry dates back to 1836 with the discovery of acetylene (B1199291) by Edmund Davy. wiley-vch.de Marcellin Berthelot later rediscovered this simplest alkyne in 1860 and named it. wiley-vch.de A significant early milestone was the generation of acetylene from calcium carbide hydrolysis, a discovery made by Friedrich Wöhler in 1862, which established the basis for the coal-based chemical industry for many years. wiley-vch.de
The evolution of alkyne chemistry has been marked by the development of reactions that harness the unique reactivity of the triple bond. lightninginspiration.com Key historical developments include:
Nucleophilic Addition: Early research established that terminal alkynes possess an acidic proton, which can be removed to form acetylide anions. These nucleophiles are crucial for forming new carbon-carbon bonds, a cornerstone of synthetic chemistry. rsc.orgwikipedia.org
Electrophilic Addition: The addition of halogens and hydrogen halides to alkynes has long been a subject of study. These reactions provide pathways to vinyl halides and other functionalized compounds. wikipedia.orgalrasheedcol.edu.iq
Transition-Metal Catalysis: Modern alkyne chemistry has been revolutionized by transition-metal catalysis. Reactions like [2+2+2] cycloadditions, the Pauson-Khand reaction, and Sonogashira coupling have become powerful tools for constructing complex molecular architectures. wiley-vch.denih.gov
Alkynyl functionalization, the process of introducing an alkyne group into a molecule, has traditionally relied on using alkynes as nucleophiles. rsc.org A major advancement has been the development of electrophilic alkynylating agents, such as ethynyl (B1212043) hypervalent iodine reagents, which expanded the scope of how this functional group can be incorporated into molecules. rsc.org
Significance of Butyne Structural Motifs in Contemporary Organic Synthesis
The but-2-yne unit is an internal alkyne, which is generally more stable and easier to handle than terminal alkynes due to hyperconjugation. rsc.org This stability, combined with the inherent reactivity of the triple bond, makes butyne and other internal alkyne motifs valuable building blocks in modern organic synthesis.
The significance of these structural motifs is evident in several areas:
Versatile Intermediates: Alkynes are fundamental precursors for a wide range of other functional groups. Through reactions like hydrogenation, hydration, and halogenation, the triple bond can be converted into alkenes, alkanes, ketones, and haloalkanes. byjus.comdoubtnut.comvedantu.comsolubilityofthings.com The hydration of but-2-yne, for example, yields butan-2-one, an important solvent and chemical intermediate. doubtnut.com
Pharmacophores: The rigid, linear structure of the internal alkyne moiety is utilized in drug discovery, where it can act as a stable spacer or a bio-isostere for other functional groups like phenyl or cyano groups. rsc.org Marketed drugs containing a carbon-carbon triple bond include the antifungal agent terbinafine (B446) and the antiretroviral efavirenz. wikipedia.org
Complex Molecule Synthesis: The butyne framework is a component in the synthesis of complex structures. For instance, it can participate in Diels-Alder reactions to create complex polycyclic systems. rsc.org Palladium-catalyzed reactions involving internal alkynes are used to generate highly substituted olefins, which are important structural motifs. wiley.com
Materials Science: The unique electronic properties and rigid structure of alkynes make them suitable for creating novel materials. For example, they are used in the synthesis of polycyclic aromatic hydrocarbons that serve as models for new carbon-based electronic materials. rsc.org
The following table summarizes key reactions demonstrating the synthetic utility of the but-2-yne motif.
| Reaction Type | Reagents | Product Type | Significance |
| Hydration | H₂SO₄, HgSO₄, H₂O | Ketone (Butan-2-one) | Forms a common industrial solvent and chemical intermediate. doubtnut.com |
| Reduction (Birch) | Na, liq. NH₃ | Trans-alkene (trans-But-2-ene) | Stereoselective synthesis of trans-alkenes. vedantu.com |
| Hydrochlorination | HCl | Chloroalkene ((Z)-2-Chloro-but-2-ene) | Creates functionalized alkenes for further synthesis. masterorganicchemistry.com |
| Diels-Alder Cycloaddition | Hexafluoro-2-butyne with bis-furyl dienes | Polycyclic Ethers | Builds complex molecular frameworks for materials science. rsc.org |
Classification and Scope of But-2-yne Hydrochloride Derivatives in Academic Research
As established, but-2-yne itself does not form a conventional hydrochloride salt. The relevant class of compounds are molecules that incorporate the but-2-yne skeleton and also possess a basic functional group, typically an amine, which forms a dihydrochloride (B599025) or monohydrochloride salt.
A prime example from this class is But-2-yne-1,4-diamine dihydrochloride . nih.govsigmaaldrich.com
Structure and Classification: This compound is classified as an organic salt. It features a linear four-carbon chain with a triple bond at the C2 position (the but-2-yne core). Amino groups (-NH₂) are attached to both C1 and C4. Each of these basic amino groups has reacted with a molecule of hydrogen chloride (HCl) to form an ammonium (B1175870) chloride salt (-NH₃⁺Cl⁻). The resulting structure is a diammonium salt with two chloride counter-ions. nih.gov
Research and Applications: Compounds like but-2-yne-1,4-diamine and its derivatives are investigated for their roles in coordination chemistry and as precursors in organic synthesis. The rigid but-2-yne linker is a key structural element, holding the two functional amine groups at a fixed distance, which can be useful in the design of specific ligands for metal complexes or in constructing polymers with defined architectures. For instance, related diol compounds like 1,1,4,4-tetraphenyl-2-butyne-1,4-diol (B75399) are used as ligands and in host-guest chemistry. The Paal-Knorr synthesis, a method for creating pyrroles, can utilize but-2-yne-1,4-diones, highlighting the utility of such 1,4-difunctionalized butyne scaffolds. organic-chemistry.org
The table below details the properties of But-2-yne-1,4-diamine dihydrochloride.
| Property | Value | Source |
| IUPAC Name | but-2-yne-1,4-diamine;dihydrochloride | nih.gov |
| Molecular Formula | C₄H₁₀Cl₂N₂ | nih.gov |
| Molecular Weight | 157.04 g/mol | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Parent Compound | 1,4-Diamino-2-butyne | nih.gov |
| Component Compounds | Hydrochloric Acid, 1,4-Diamino-2-butyne | nih.gov |
In contrast to these stable salts, the direct reaction of but-2-yne with HCl results in an electrophilic addition product, not a hydrochloride derivative. masterorganicchemistry.comwikipedia.org The reaction typically yields (Z)-2-chloro-but-2-ene as the major product, demonstrating that the alkyne's π-system acts as a nucleophile, a fundamentally different reactivity pattern compared to the base-catalyzed salt formation seen in aminoalkynes. masterorganicchemistry.comnagwa.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
130831-22-0 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChI Key |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC.Cl |
Origin of Product |
United States |
Synthetic Methodologies for But 2 Yne Hydrochloride Derivatives
Strategies for Carbon-Carbon Triple Bond Introduction and Manipulation
The core of these synthetic approaches lies in the proficient construction and subsequent modification of the but-2-yne framework.
A primary method for constructing the alkyne functionality in but-2-yne scaffolds is through double elimination reactions of dihalides. This process typically involves the use of a strong base to remove two molecules of hydrogen halide from a vicinal or geminal dihaloalkane. libretexts.org For instance, the reaction of 2,3-dibromopentane (B1620338) with a potent base like sodium amide in liquid ammonia (B1221849) yields pent-2-yne through a two-step E2 elimination mechanism. libretexts.org An alkene is formed as an intermediate in this process. libretexts.org The choice of a strong base is crucial; while hydroxide (B78521) and alkoxide bases can be used, they may lead to unwanted rearrangements of the alkyne product. libretexts.org Therefore, stronger bases like sodium amide are often preferred. libretexts.org
Another route to but-2-yne scaffolds starts from alkenes. The alkene is first halogenated to form a vicinal dihalide, which is then subjected to double dehydrohalogenation to yield the alkyne. libretexts.org This two-step sequence provides a reliable method for converting a carbon-carbon double bond into a triple bond.
Palladium-catalyzed reactions are powerful tools for the functionalization of alkynes, including but-2-yne derivatives. The Tsuji-Trost reaction, a palladium-catalyzed asymmetric allylic alkylation, is a notable example, enabling the formation of C-C, C-O, C-N, C-S, and C-P bonds under mild conditions. nih.gov This method has been successfully employed in the synthesis of complex molecules containing but-2-yne moieties. nih.gov
For instance, palladium catalysts in conjunction with specific ligands can facilitate the coupling of various aryl halides with aryl- and alkyl-acetylenes, a process known as the Heck alkynylation. organic-chemistry.org Furthermore, palladium-catalyzed benzannulation of 1-(indol-2-yl)but-3-yn-1-ols provides a direct route to functionalized carbazoles, showcasing the versatility of this approach in constructing complex heterocyclic systems. researchgate.net The Sonogashira cross-coupling reaction, another palladium-catalyzed process, allows for the efficient coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.org A ligand-, copper-, and amine-free version of this reaction has been developed using tetrabutylammonium (B224687) acetate (B1210297) as the base. organic-chemistry.org
| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |
| Asymmetric Allylic Alkylation | Pd2(dba)3CHCl3, PPh3 | Formation of allylic C-C, C-O, C-N, C-S, and C-P bonds | nih.gov |
| Heck Alkynylation | Palladium catalyst, t-Bu2(p-NMe2C6H4)P | Coupling of aryl halides with acetylenes | organic-chemistry.org |
| Sonogashira Coupling | Palladium catalyst, Tetrabutylammonium acetate | Coupling of terminal alkynes with aryl/vinyl halides | organic-chemistry.org |
| Benzannulation | Palladium catalyst | Synthesis of functionalized carbazoles | researchgate.net |
Various techniques exist for the direct alkynylation and arylation of butyne precursors to introduce further structural diversity. Deacylative alkynylation provides a method for synthesizing alkyl-tethered alkynes from cyclic and methyl ketones using a dual nickel/photoredox catalytic system. nih.gov This strategy has proven effective for the late-stage functionalization of complex molecules. nih.gov
Copper-catalyzed sp2 C-H alkynylation of allenes offers another route to functionalized allene-containing molecules. dicp.ac.cn Additionally, a dual gold/photoredox catalytic system enables the arylation of terminal alkynes with aryldiazonium salts under mild, base-free conditions. rsc.org This method is tolerant of various functional groups and can be performed using visible light. rsc.org
A summary of different products from a novel alkynylation reaction is presented below. rsc.org
| Product Number | Substrate Type | Yield (%) | Reference |
| 21 | Dihydrobenzofuran ester | 94 | rsc.org |
| 22 | Methylenedioxy-substituted ester | 68 | rsc.org |
| 23 | Trimethylsilyl-substituted ester | 69 | rsc.org |
| 24 | Dihydrobenzofuran ester | 96 | rsc.org |
| 25 | Ester | 100 | rsc.org |
| 26 | Amide | 85 | rsc.org |
| 27 | Thioester | ~100 | rsc.org |
| 28 | Thioether | 54 | rsc.org |
Approaches to Amine Functionalization and Hydrochloride Salt Formation
Once the but-2-yne scaffold is established, the next critical step is the introduction of an amine functionality and its conversion to the corresponding hydrochloride salt.
Electrophilic amination reactions are a key strategy for forming C-N bonds. wiley-vch.de These reactions can be catalyzed by transition metals, such as copper, which has been shown to catalyze the hydroamination of alkynes to produce various amine classes, including enamines, α-chiral branched alkylamines, and linear alkylamines. nih.gov This methodology has been applied to the synthesis of several pharmaceutical agents. nih.gov
Another approach involves the amination of propargylic compounds, such as triflates, phosphates, esters, and halides. uantwerpen.be A copper(I)-catalyzed three-component coupling of a ω-chloro ketone, a primary amine, and an alkyne allows for the synthesis of 2-alkynyl-substituted N-heterocycles. uantwerpen.be Furthermore, a modular synthesis of aryl amines has been developed from 3-alkynyl-2-pyrones and various secondary amines. rsc.org
| Amine Reactant | Product Type | Catalyst/Reagents | Reference |
| Various amines | Enamines, α-chiral branched alkylamines, linear alkylamines | Copper-based catalyst | nih.gov |
| Primary amine | 2-alkynyl-substituted N-heterocycles | Copper(I) catalyst | uantwerpen.be |
| Secondary amines | Aryl amines | - | rsc.org |
The final step in the synthesis is often the formation of the hydrochloride salt. This is typically achieved by treating the alkynyl amine with hydrochloric acid. A more direct route to alkoxyamine hydrochloride derivatives involves the reaction of alkyl bromides with N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) followed by the addition of HCl. nih.gov This method avoids the use of hazardous reagents like hydrazine. nih.gov
Reductive amination of aldehydes and ketones in the presence of ammonia and a cobalt/scandium catalyst can also lead to the formation of primary amine hydrochloride salts. researchgate.net This method offers a broad product scope and good functional group tolerance. researchgate.net
Multi-Component Reaction Sequences for Butyne-Derived Hydrochlorides
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex products in a single step from three or more starting materials. nih.gov This approach is highly valued for its efficiency and atom economy. rsc.org For the synthesis of butyne-derived hydrochlorides, MCRs that introduce nitrogen-containing functional groups are particularly relevant, as these groups can be readily protonated to form hydrochloride salts.
Key MCRs applicable in this context include:
The Mannich Reaction: This reaction typically involves an amine (often as a hydrochloride salt), an aldehyde, and a compound with an active hydrogen. mdpi.comorganic-chemistry.org In the context of butyne derivatives, an alkynyl component can act as the nucleophile, leading to the formation of propargylamines. These products are basic and can be isolated as hydrochloride salts.
The Kabachnik-Fields Reaction: A one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. organic-chemistry.org By using an alkynyl aldehyde or ketone, this reaction can be adapted to produce butyne-derived aminophosphonates.
The A³ Coupling (Alkyne-Aldehyde-Amine): This is a highly effective MCR for synthesizing propargylamines. It involves the reaction of a terminal alkyne, an aldehyde, and a secondary amine, typically catalyzed by a metal salt. While but-2-yne is an internal alkyne, derivatives with a terminal alkyne moiety can readily participate in this reaction.
The use of hydrochloride salts of amines as starting materials is common in these reactions, particularly in the Mannich reaction, to prevent unwanted side reactions of the free amine. scirp.org
| Multi-Component Reaction | Reactants | Typical Catalyst | Resulting Functional Group |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine (or Amine Hydrochloride), Active Hydrogen Compound (e.g., Alkyne) | Acid or Base | β-Amino-ketone or Propargylamine |
| A³ Coupling | Terminal Alkyne, Aldehyde, Secondary Amine | Cu, Ru, Ag, Au, or Ir complexes | Propargylamine |
| Kabachnik-Fields Reaction | Carbonyl, Amine, Dialkyl Phosphite | Lewis Acid or Brønsted Acid | α-Aminophosphonate |
Chemo-, Regio-, and Stereoselective Synthetic Routes
Achieving selectivity is a cornerstone of modern organic synthesis, ensuring that reactions yield a specific, desired product from a multifunctional starting material. mdpi.comnih.gov For but-2-yne derivatives, this involves controlling which functional group reacts (chemoselectivity), where on the molecule the reaction occurs (regioselectivity), and the spatial arrangement of the atoms in the product (stereoselectivity).
The but-2-yne scaffold offers multiple sites for reaction: the carbon-carbon triple bond and the two propargylic positions. Selective functionalization aims to target one of these sites without affecting the others.
Transition-metal catalysis is a primary strategy for the functionalization of alkynes. acs.org Catalysts based on palladium, rhodium, copper, and gold are frequently used to orchestrate a wide range of transformations. For instance, palladium-catalyzed cross-coupling reactions can attach various substituents to the alkyne core. uwindsor.ca
Key functionalization strategies include:
Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts or, more recently, gold or platinum catalysts, converts the alkyne to a ketone. thieme-connect.com For the symmetrical but-2-yne, this reaction yields butan-2-one.
Hydroarylation: The addition of an aryl group and a hydrogen atom across the triple bond can be achieved with high regioselectivity using transition metal catalysts, leading to stereodefined multifunctional olefins. acs.org
Cycloadditions: But-2-yne and its derivatives can participate in [2+2+2] cycloaddition reactions, often catalyzed by cobalt or palladium, to form substituted benzene (B151609) rings. uwindsor.ca
Propargylic Functionalization: The methyl groups of but-2-yne can be functionalized, for example, through deprotonation followed by reaction with an electrophile. However, reactions at the triple bond are often more common. For derivatives like but-2-yne-1,4-diol, the hydroxyl groups are key sites for functionalization prior to reactions involving the alkyne. gla.ac.ukresearchgate.net
The choice of catalyst and reaction conditions is critical for directing the outcome. For example, in the synthesis of furans from but-2-yne-1,4-diols, using p-TsOH·H₂O as a catalyst at room temperature with a β-dicarbonyl compound leads to a tetrasubstituted furan (B31954). acs.org In contrast, increasing the temperature to 80 °C without the dicarbonyl compound results in a trisubstituted furan via a dehydrative rearrangement. acs.org
| Reaction Type | Reagent/Catalyst | Substrate Example | Product Type | Selectivity Control |
|---|---|---|---|---|
| Cycloisomerization/Alkylation | p-TsOH·H₂O / β-dicarbonyl | But-2-yne-1,4-diol | Tetrasubstituted furan | Chemoselective reaction at room temperature. acs.org |
| Dehydrative Rearrangement | p-TsOH·H₂O | But-2-yne-1,4-diol | Trisubstituted furan | Achieved by increasing reaction temperature to 80 °C. acs.org |
| [2+2+2] Cycloaddition | Co₂(CO)₈ | But-2-yne-1,4-diol derivative | Substituted benzene | High regioselectivity in forming the aromatic ring. uwindsor.ca |
| Thiol-yne Reaction | Photoinitiator/Thiol | Alkyne monomer | Crosslinked polymer network | Stoichiometric control allows for surfaces with unreacted functional groups. rsc.orgunito.it |
Isomerism introduces a significant challenge and opportunity in synthesis. While but-2-yne itself is a linear, achiral molecule that cannot exhibit geometric (cis/trans) isomerism, its reaction products can possess both stereocenters and new double bonds. libretexts.orguou.ac.in
Stereoisomerism: When addition reactions across the triple bond generate one or more chiral centers, controlling the stereochemical outcome is crucial. This is often accomplished through asymmetric catalysis, where a chiral ligand attached to a metal catalyst influences the reaction pathway to favor the formation of one enantiomer or diastereomer over others. mdpi.com For example, rhodium-catalyzed asymmetric additions to alkynes can generate chiral allylic hydrazides. acs.org
Geometric Isomerism: Reactions that convert the but-2-yne triple bond into a double bond can create geometric isomers (E/Z). The stereochemical outcome often depends on the reaction mechanism.
Syn-addition: Many catalytic hydrogenations and hydroborations proceed via syn-addition, where both new atoms add to the same face of the triple bond, typically leading to the Z-alkene.
Anti-addition: Other reactions, such as the dissolving metal reduction (e.g., Na in NH₃), result in anti-addition, yielding the E-alkene.
The ability to control these isomeric forms is essential, as different isomers can have distinct properties and biological activities. In the synthesis of complex butyne-hydrochloride architectures, particularly those intended for pharmaceutical applications, achieving high levels of stereochemical purity is a primary objective. msu.edu
Chemical Reactivity and Mechanistic Investigations of But 2 Yne Hydrochloride Derivatives
Transformations Involving the Alkyne Moiety
The alkyne core, with its two π-bonds, is an electron-rich region, making it susceptible to a range of addition and transformation reactions. quora.com
Electrophilic Addition: Similar to alkenes, alkynes undergo electrophilic addition reactions, though often at a slower rate. chemistrysteps.comlibretexts.org The presence of two π-bonds allows for the reaction to occur once to form a haloalkene or twice to yield a geminal dihalide when two or more equivalents of the reagent are used. chemistrysteps.comlibretexts.org The mechanism typically proceeds through a vinyl carbocation intermediate, which is less stable than the corresponding alkyl carbocation formed from an alkene. chemistrysteps.com
For an internal alkyne like the but-2-yne core, the addition of a symmetrical reagent like Br₂ results in a single dihaloalkene product. The addition of hydrogen halides (HX) to the symmetrical but-2-yne backbone would not initially present a regiochemical issue. However, the presence of the aminomethyl substituent (-CH₂NH₃⁺) can influence the electronic distribution across the triple bond. The reaction with one equivalent of HBr, for instance, would lead to the formation of a bromoalkene. A subsequent addition would follow Markovnikov's rule, where the proton adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, which is often the one better able to stabilize a positive charge. libretexts.org
Nucleophilic Addition: While less common than electrophilic addition for simple alkynes, nucleophilic addition can occur, particularly when the alkyne is conjugated with an electron-withdrawing group. wikipedia.orgacs.org In but-2-yn-1-amine (B3052429) hydrochloride, the protonated amine group (-CH₂NH₃⁺) exerts an electron-withdrawing inductive effect, which can polarize the triple bond and increase its susceptibility to attack by nucleophiles. Reactions such as the Michael addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) can proceed, often catalyzed by a base to generate a more potent nucleophile. acs.orgunizar.es
| Reaction Type | Reagent(s) | Product(s) | Key Mechanistic Features |
| Electrophilic Addition | 1 eq. HBr | Bromo-but-2-ene derivative | Formation of a vinyl carbocation intermediate. chemistrysteps.com |
| 2 eq. HBr | Geminal dibromo-butane derivative | Follows Markovnikov's rule in the second addition step. libretexts.org | |
| 1 eq. Br₂ | trans-Dibromo-but-2-ene derivative | Anti-addition via a bromonium ion intermediate. libretexts.org | |
| Nucleophilic Addition | R-SH (Thiol) | Thioether-substituted butene derivative | Requires activation of the alkyne or a strong nucleophile. acs.org |
The alkyne moiety can participate as a component in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. adichemistry.com
[4+2] Cycloaddition (Diels-Alder Reaction): The but-2-yne core can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. adichemistry.comlibretexts.org These reactions are typically promoted by heat. The resulting adduct is a substituted cyclohexadiene.
[3+2] Cycloaddition (Dipolar Cycloaddition): Alkynes are excellent substrates for 1,3-dipolar cycloadditions. They can react with 1,3-dipoles such as azides, nitrile oxides, or diazomethane (B1218177) to form five-membered heterocyclic rings (e.g., triazoles, isoxazoles, or pyrazoles, respectively).
[2+2] Cycloaddition: The cycloaddition of two alkyne units or an alkyne and an alkene to form a four-membered ring is generally forbidden under thermal conditions but can be achieved photochemically. adichemistry.comyale.edu A notable exception is the thermal [2+2] cycloaddition of alkynes with ketenes. libretexts.org
Reduction: The but-2-yne triple bond can be fully or partially reduced depending on the reagents and conditions employed. quizlet.com
Complete Reduction: Catalytic hydrogenation using hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) reduces the alkyne completely to the corresponding alkane, yielding a derivative of butane. quizlet.com
Partial Reduction to cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, selectively producing the cis-alkene derivative. quizlet.com
Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849), facilitates the anti-addition of hydrogen, leading to the formation of the trans-alkene derivative. ic.ac.uk
Oxidation: The triple bond is susceptible to oxidative cleavage by strong oxidizing agents.
Ozonolysis: Treatment with ozone (O₃) followed by a workup with water cleaves the triple bond, oxidizing each alkyne carbon to a carboxylic acid. For the but-2-yne core, this reaction would yield two equivalents of a carboxylic acid derivative. chemistrysteps.com
Permanganate (B83412) Oxidation: Reaction with a strong oxidizing agent like potassium permanganate (KMnO₄) under hot, alkaline conditions also results in oxidative cleavage of the triple bond to form carboxylic acids. suniv.ac.in
| Transformation | Reagent(s) | Product Functional Group | Stereochemistry/Outcome |
| Reduction | H₂, Pd/C | Alkane | Complete saturation of the triple bond. quizlet.com |
| H₂, Lindlar's Catalyst | cis-Alkene | Syn-addition of hydrogen. quizlet.com | |
| Na, liq. NH₃ | trans-Alkene | Anti-addition of hydrogen. ic.ac.uk | |
| Oxidation | 1. O₃, 2. H₂O | Carboxylic Acid | Cleavage of the C≡C triple bond. chemistrysteps.com |
| Hot, basic KMnO₄ | Carboxylic Acid | Cleavage of the C≡C triple bond. suniv.ac.in |
Reactivity at the Amine Functionality
The amine group, present as an ammonium (B1175870) salt in the hydrochloride form, is the other key reactive center in the molecule.
But-2-yn-1-amine hydrochloride is the salt of a weak base. In solution, it exists in equilibrium with its conjugate base, the free primary amine (but-2-yn-1-amine), and a proton (H⁺). nih.gov
CH₃−C≡C−CH₂−NH₃⁺ Cl⁻ ⇌ CH₃−C≡C−CH₂−NH₂ + H⁺ + Cl⁻
The position of this equilibrium is dictated by the pKa of the ammonium ion. The basicity of the free amine is influenced by the electronic properties of the but-2-yne group. The sp-hybridized carbons of the alkyne are more electronegative than sp³ or sp² carbons, leading to an electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making the free amine a weaker base compared to a saturated analogue like butylamine. altervista.orgcaltech.edu Consequently, the conjugate acid (the ammonium ion) is a stronger acid and will have a lower pKa value.
To perform reactions where the amine acts as a nucleophile, it must first be converted from its protonated ammonium form to the free amine by treatment with a base. msu.edu Once liberated, the primary amine can undergo a wide variety of derivatization reactions. ub.eduvanderbilt.edu
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields N-substituted amides.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) produces sulfonamides.
N-Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of secondary and tertiary amines, as well as the quaternary ammonium salt, due to the increased nucleophilicity of the alkylated products. altervista.org
Formation of Imines: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases), with the concurrent elimination of a water molecule.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) |
Elucidation of Reaction Mechanisms
The reaction does not necessarily stop at the mono-addition product. In the presence of excess HCl, a second electrophilic addition can occur, leading to a geminal dihalide. libretexts.orgbrainly.in The regioselectivity of this second addition is influenced by the stability of the resulting carbocation, which is stabilized by the presence of the chlorine atom already attached to the double bond. libretexts.org
The rate law for the hydrohalogenation of alkynes can be complex and is not always straightforward. khanacademy.orgyoutube.com In some cases, the reaction is found to be first order in the alkyne and can have a higher-order dependence on the hydrogen halide concentration, suggesting a termolecular mechanism might be at play under certain conditions. masterorganicchemistry.comyoutube.com This involves a pre-equilibrium formation of a π-complex between the alkyne and HCl, followed by the rate-determining attack of a second HCl molecule or a chloride ion. masterorganicchemistry.com
Table 1: Illustrative Rate Data for Electrophilic Addition to Alkynes
| Reaction | Alkyne | Reagent | Solvent | Relative Rate |
| Hydrochlorination | 2-Butyne (B1218202) | HCl | Acetic Acid | 1 |
| Hydrobromination | 2-Butyne | HBr | Acetic Acid | >1 |
| Hydroiodination | 2-Butyne | HI | Acetic Acid | >>1 |
| Hydrochlorination | 1-Butyne | HCl | Acetic Acid | <1 |
Note: This table provides illustrative relative rate data based on general principles of alkyne reactivity, where the reactivity of hydrogen halides increases down the group (HI > HBr > HCl) and internal alkynes can react at different rates compared to terminal alkynes. Specific numerical values would require dedicated experimental studies.
The rate of addition of hydrogen halides to alkynes is generally slower than the addition to corresponding alkenes. libretexts.orgmsu.edu This is attributed to the higher energy of the vinyl cation intermediate compared to an alkyl carbocation and the stronger C(sp)-H bonds in alkynes. chemistrysteps.commsu.edu
The mechanism of electrophilic addition of HCl to 2-butyne is believed to proceed through a high-energy vinyl cation intermediate. chemistrysteps.comwikipedia.org Upon protonation of the triple bond, a linear or nearly linear vinyl cation is formed. wikipedia.org The stability of this intermediate is a key factor in determining the reaction rate.
Computational studies, although not found specifically for but-2-yne hydrochloride, are a powerful tool for investigating the structures and energies of transition states and intermediates in alkyne reactions. nih.gov For the addition of HCl to an alkyne, the transition state for the initial protonation would involve the partial formation of a C-H bond and the partial breaking of the H-Cl bond, with the positive charge developing on the vinylic carbon.
Table 2: Calculated Energies of Species in the Hydrochlorination of 2-Butyne (Illustrative)
| Species | Structure | Relative Energy (kcal/mol) |
| Reactants | CH₃-C≡C-CH₃ + HCl | 0 |
| Transition State 1 | [CH₃-C(H)=C⁺-CH₃]---Cl⁻ | +25 to +35 |
| Intermediate | CH₃-C(H)=C⁺-CH₃ + Cl⁻ | +15 to +25 |
| Transition State 2 | [CH₃-C(H)=C(Cl)-CH₃]⁺ | +5 to +10 |
| Product | (Z)-2-Chloro-2-butene | -15 to -25 |
Note: The energy values in this table are illustrative and based on general knowledge of similar reactions. Actual values would be obtained from specific quantum chemical calculations.
The intermediate vinyl cation is a highly reactive species. nih.govrsc.org Its existence has been supported by various experimental and computational studies on alkyne reactions. wikipedia.orgnih.gov The subsequent step, the attack of the chloride ion on the vinyl cation, is a fast process with a lower activation barrier, leading to the formation of the chloroalkene product, (Z)-2-chloro-2-butene, as a likely initial product from a stereospecific anti-addition. acs.org Isomerization to the more stable (E)-2-chloro-2-butene can also occur.
Further reaction of 2-chloro-2-butene (B1582250) with HCl would proceed through a tertiary carbocation intermediate, which is significantly more stable than the initial vinyl cation. This carbocation is also stabilized by resonance involving the lone pairs of the chlorine atom, leading to the formation of a geminal dichloride as the final product. brainly.in
Stereochemical Aspects in But 2 Yne Hydrochloride Derivative Synthesis and Reactivity
Chiral Induction and Asymmetric Synthesis Strategies
The creation of specific stereoisomers of but-2-yne derivatives is the central goal of asymmetric synthesis. Chiral induction is the process by which a chiral entity, such as a catalyst, reagent, or auxiliary, influences the formation of a new stereocenter, leading to an excess of one stereoisomer over another. cjps.org Historically, many chiral pharmaceuticals were synthesized as racemic mixtures; however, it is now well-established that different enantiomers can have vastly different biological effects. nih.gov Consequently, methods for producing single-enantiomer drugs, including those with a butyne framework, are paramount. nih.gov
Enantioselective synthesis aims to produce one enantiomer of a chiral product in preference to the other from an achiral or racemic starting material. nih.gov Several powerful strategies have been developed for the synthesis of chiral butyne derivatives.
Catalytic Asymmetric Synthesis : This is one of the most efficient methods, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.
Metal-Catalyzed Reactions : Transition metal complexes with chiral ligands are widely used. For instance, a sequential catalysis strategy involving a palladium-catalyzed cross-coupling of terminal alkynes with acetylenic esters, followed by an enantioselective copper-catalyzed conjugate reduction, produces chiral β-alkynyl carbonyl and sulfonyl derivatives with high enantioselectivity. rsc.org Similarly, cobalt catalysts with chiral ligands have been employed in the enantioselective [2+2]-cycloaddition of a wide range of alkynes and alkenyl derivatives to furnish functionalized cyclobutenes with excellent enantioselectivities (86–97% ee). nih.govnsf.gov
Organocatalysis : Small organic molecules can also act as chiral catalysts. An organocatalytic asymmetric synthesis of highly functionalized 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] derivatives has been developed using the reaction of an enamine derived from diethyl 2-butynedioate with isatylidene malononitrile (B47326) derivatives in the presence of a chiral base organocatalyst, achieving moderate but promising enantioselectivity (up to 58% ee). nih.gov
Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. N-tert-butanesulfinyl imines, for example, are versatile chiral auxiliaries used in the asymmetric synthesis of nitrogen-containing heterocycles, where nucleophilic additions occur with high diastereoselectivity. beilstein-journals.orgresearchgate.net This approach is applicable for creating chiral amine-containing but-2-yne derivatives.
Chiral Pool Synthesis : This approach utilizes readily available, inexpensive, enantiopure natural products like amino acids or terpenes as starting materials. tcichemicals.comnih.gov For example, a chiral fragment for a complex molecule could be synthesized from an enantiopure starting material like (S)-2-hydroxybutyrolactone. nih.gov
Table 1: Examples of Enantioselective Synthesis of Butyne Derivatives
| Method | Butyne Derivative/Precursor | Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Co-Catalyzed [2+2] Cycloaddition | Various Alkynes (including butyne derivatives) | Chiral Cobalt Complex | Chiral Cyclobutenes | 86-97% | nih.govnsf.gov |
| Organocatalysis | Diethyl 2-butynedioate | Chiral Brønsted Base | Chiral Spirooxindoles | 30-58% | nih.gov |
| Pd/Cu Sequential Catalysis | Acetylenic Esters | Chiral Copper Complex | Chiral β-Alkynyl Esters | High | rsc.org |
Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. youtube.com The existing chiral center(s) can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. This phenomenon is known as substrate-controlled stereoselection.
In the context of substituted but-2-yne hydrochlorides, a pre-existing stereocenter, for instance on a substituent attached to the nitrogen atom, can direct the stereochemistry of reactions at the alkyne. An example is the Pauson-Khand reaction of diastereoisomeric amino propargylic alcohols. When the cobalt-complexed alkyne undergoes cyclization with the tethered alkene, the existing stereocenter on the amino alcohol backbone directs the formation of the new stereocenters in the resulting cyclopentenone, often with excellent stereoselectivity. acs.org
The stereochemistry of nucleophilic conjugate additions to activated alkynes (thiol-yne, amino-yne reactions) can also be controlled. nih.gov The reaction of a chiral amine with an activated but-2-yne derivative can proceed with high diastereoselectivity, governed by the steric and electronic properties of the chiral substrate. Even when the pre-existing stereocenter is distant from the reacting center, significant diastereoselectivity can be observed, a phenomenon known as long-range asymmetric induction. nih.gov
Chirality Transfer and Retention in Chemical Transformations
Chirality transfer refers to the conversion of one type of chiral element into another within a molecule, such as from a stereocenter to a stereogenic axis (central-to-axial chirality transfer) or the transmission of stereochemical information from a catalyst to a product. nih.govnih.gov
A powerful example of central-to-axial chirality transfer is seen in the iridium-catalyzed asymmetric allylation followed by isomerization. rsc.org In this process, a chiral center is first created via allylation, and a subsequent base-promoted 1,3-hydrogen transfer isomerizes the product to a configurationally stable axially chiral enamide. Computational and experimental studies have shown that this process occurs with excellent transfer of chirality. rsc.org This strategy could be applied to create axially chiral enamides from but-2-yne derivatives.
Pericyclic reactions are also well-known for their high degree of stereochemical control, often involving chirality transfer. nih.gov In a cascade reaction composed of a [3+2] cycloaddition and a hetero- beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, chirality from a chiral auxiliary on a nitrone is effectively transferred through both steps to generate a highly enantioenriched oxindole (B195798) product. nih.gov Such principles can be applied to design stereoselective transformations for complex but-2-yne derivatives.
Stereochemical Analysis and Optical Resolution Techniques
Once a chiral but-2-yne derivative has been synthesized, its stereochemical purity must be determined, and if a racemic mixture is produced, the enantiomers often need to be separated.
Stereochemical Analysis : The enantiomeric excess (ee) or diastereomeric ratio (dr) of a sample is typically determined using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to distinguish between enantiomers or diastereomers.
Optical Resolution : This process, also known as chiral resolution, separates a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.org While asymmetric synthesis is often preferred to avoid discarding half of the material, resolution remains a vital technique. wikipedia.orgbuchler-gmbh.com
Diastereomeric Salt Formation : This is the most common method for resolving racemic amines or carboxylic acids. wikipedia.org A racemic but-2-yne derivative containing an amine function can be treated with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or a derivative. wikipedia.orgbuchler-gmbh.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Chiral Column Chromatography : Preparative-scale chromatography using a chiral stationary phase can be used to directly separate enantiomers from a racemic mixture. tcichemicals.comlibretexts.org
Spontaneous Resolution : In rare cases (5-10% of all racemates), enantiomers can crystallize separately from a solution, a phenomenon called spontaneous resolution, which was famously used by Louis Pasteur to separate enantiomers of sodium ammonium (B1175870) tartrate. wikipedia.orglibretexts.org
Advanced Spectroscopic and Analytical Characterization of But 2 Yne Hydrochloride Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of organic molecules, including but-2-yne hydrochloride derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular architecture.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.
In but-2-yne derivatives, the sp-hybridized carbons of the alkyne moiety typically resonate in a characteristic range in the ¹³C NMR spectrum, generally between 65 and 90 ppm. For the parent but-2-yne, the alkyne carbons appear around 74 ppm. The specific chemical shift can be influenced by the nature of the substituents attached to the but-2-yne framework. For instance, in but-2-yne-1,4-diol, the presence of hydroxyl groups shifts the resonance of the sp-hybridized carbons. hmdb.ca Similarly, the protons on the methyl groups of but-2-yne give a characteristic signal in the ¹H NMR spectrum. In substituted derivatives, the chemical shifts of protons adjacent to the alkyne or other functional groups provide crucial information about their relative positions. For example, the protons on carbons adjacent to the triple bond will have distinct chemical shifts compared to those further away. The analysis of these chemical shifts is a critical first step in structure determination. researchgate.netdocbrown.info
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for But-2-yne and a Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| But-2-yne | ¹H (-CH₃) | ~1.7 |
| ¹³C (C≡C) | ~74 | |
| ¹³C (-CH₃) | ~3 | |
| But-2-yne-1,4-diol | ¹H (-CH₂OH) | ~4.2 |
| ¹³C (C≡C) | ~82 | |
| ¹³C (-CH₂OH) | ~50 |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete assignment of all proton and carbon signals. These techniques reveal correlations between different nuclei, allowing for the assembly of the molecular puzzle.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. In a but-2-yne hydrochloride derivative, COSY spectra would show cross-peaks between protons on neighboring carbons, helping to establish the connectivity of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct C-H connectivity map. This is invaluable for assigning the resonances of methylene (B1212753) (-CH₂-) and methine (-CH-) groups within the derivative. beilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the sp-hybridized carbons of the but-2-yne core, by observing their correlations with nearby protons. For instance, the protons of a methyl group attached to the alkyne would show an HMBC correlation to the alkyne carbons. beilstein-journals.org
The combined application of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the conclusive determination of the constitution of but-2-yne hydrochloride derivatives. acs.org
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. researchgate.net This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula. For a but-2-yne hydrochloride derivative, HRMS can confirm the molecular formula by matching the experimentally measured mass with the calculated theoretical mass. researchgate.net
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected and then fragmented, and the resulting fragment ions are analyzed. lcms.cz The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For a but-2-yne hydrochloride derivative, the fragmentation might involve cleavage of bonds adjacent to the alkyne or the loss of the hydrochloride moiety, providing valuable structural information. researchgate.net By analyzing the masses of the fragment ions, the different components of the molecule can be identified, confirming the proposed structure. nih.gov
Table 2: Hypothetical Fragmentation Data for a Substituted But-2-yne Hydrochloride Derivative from MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| [M+H]⁺ | [M+H - HCl]⁺ | 36.5 | Loss of hydrogen chloride |
| [M+H]⁺ | [M+H - CH₃]⁺ | 15 | Loss of a methyl group |
| [M+H]⁺ | [Fragment A]⁺ | Cleavage adjacent to the alkyne | |
| [M+H]⁺ | [Fragment B]⁺ | Cleavage of a substituent |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C≡C triple bond of an internal alkyne like but-2-yne typically shows a weak or absent absorption in the IR spectrum due to the symmetry of the molecule, which results in a very small change in the dipole moment during the stretching vibration. vaia.com However, in asymmetrically substituted but-2-yne derivatives, this C≡C stretching vibration can become IR-active, appearing in the region of 2100-2260 cm⁻¹. Other functional groups present in the derivative, such as O-H (broad band around 3200-3600 cm⁻¹), N-H (around 3300-3500 cm⁻¹), and C=O (strong band around 1650-1800 cm⁻¹), will give rise to characteristic absorption bands. researchgate.net
Table 3: Characteristic Vibrational Frequencies for Functional Groups in But-2-yne Derivatives
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C≡C (internal alkyne) | Stretch | 2100-2260 (weak to medium) | 2100-2260 (strong) |
| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |
| O-H (alcohol/acid) | Stretch | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H (amine/amide) | Stretch | 3300-3500 | 3300-3500 |
| C=O (carbonyl) | Stretch | 1650-1800 (strong) | 1650-1800 (medium) |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is a powerful experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered, periodic arrangement of atoms within a crystal lattice. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be produced, which allows for the determination of atomic positions, bond lengths, bond angles, and other crucial structural details. wikipedia.org
The process involves three main steps: growing a suitable, high-quality crystal; placing the crystal in an intense, monochromatic X-ray beam to produce a diffraction pattern; and then using computational methods to analyze the diffraction data and generate a structural model. wikipedia.orglibretexts.org This method is unparalleled in its ability to provide an unambiguous determination of the solid-state molecular conformation and packing.
For but-2-yne hydrochloride derivatives, single-crystal X-ray crystallography serves as the definitive method for structural elucidation. While data on the parent but-2-yne hydrochloride is not extensively detailed, the technique has been successfully applied to more complex derivatives incorporating the but-2-yne moiety. For instance, the crystal structure of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide was determined, revealing precise details about the molecular geometry and intermolecular interactions, such as C—H⋯O and C—H⋯F hydrogen bonds. nih.gov Similarly, crystallographic studies on organometallic complexes containing but-2-yne have provided deep insights into bonding and structure, such as the Ir-Ir distance in an iridium complex featuring a but-2-yne ligand. researchgate.net These studies underscore the capability of X-ray crystallography to confirm the constitution and stereochemistry of even intricate molecules containing the but-2-yne framework.
The data obtained from such an analysis is highly detailed. Below is a table representing typical crystallographic data that can be obtained for a but-2-yne derivative.
| Parameter | Description | Example Value (Illustrative) |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). researchgate.net | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. researchgate.net | P2₁/c |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Angstroms (Å). researchgate.net | a = 12.19 Å, b = 17.02 Å, c = 16.72 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). researchgate.net | α = 90°, β = 104.03°, γ = 90° |
| C≡C Bond Length | The distance between the two sp-hybridized carbon atoms of the alkyne. | ~1.20 Å |
| C-C≡C Bond Angle | The angle formed by the single and triple carbon-carbon bonds. | ~178° |
| Resolution (R-factor) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net | 0.072 |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. rroij.comrroij.com The principle involves a mixture being dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. nih.gov The various constituents of the mixture travel at different speeds, causing them to separate based on their differential partitioning between the mobile and stationary phases. rroij.com These techniques are indispensable for the purification of reaction products and the assessment of their purity. advancechemjournal.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful form of column chromatography used to separate, identify, and quantify components in a mixture. rroij.comrroij.com It operates by forcing a liquid sample (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). humanjournals.com The high pressure allows for the use of much smaller particle sizes for the packing material, which leads to a higher resolution separation. advancechemjournal.com
For but-2-yne hydrochloride derivatives, which are often non-volatile and polar, HPLC is a particularly suitable analytical technique. humanjournals.com Reversed-phase HPLC is the most common mode, where the stationary phase is nonpolar (e.g., silica (B1680970) modified with C18 alkyl chains) and the mobile phase is a polar aqueous-organic mixture. advancechemjournal.comseparationmethods.com In this setup, more polar compounds elute earlier, while less polar compounds are retained longer by the nonpolar stationary phase. By monitoring the column effluent with a detector (e.g., UV-Vis), a chromatogram is produced where each peak corresponds to a different component, and the area of the peak is proportional to its concentration. advancechemjournal.com This allows for both qualitative and quantitative analysis, making it ideal for checking the purity of a synthesized derivative or isolating it from reaction byproducts. researchgate.nettheses.cz
The following table outlines a typical set of parameters for an HPLC analysis of a but-2-yne derivative.
| Parameter | Typical Specification | Function |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). separationmethods.com | The stationary phase where separation occurs. advancechemjournal.com |
| Mobile Phase | A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Formate buffer). separationmethods.com | The solvent that carries the sample through the column. humanjournals.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. rroij.com |
| Column Temperature | 25 - 40 °C | Affects viscosity and separation efficiency; kept constant for reproducibility. rroij.com |
| Detector | UV-Vis Detector (e.g., at 254 nm). researchgate.net | Measures the absorbance of the eluting components to generate a chromatogram. |
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org In GC, the mobile phase is an inert gas (e.g., helium or nitrogen) that carries the vaporized sample through a column containing a stationary phase. libretexts.org Separation occurs as components of the sample interact differently with the stationary phase, leading to different retention times. scribd.com
But-2-yne hydrochloride and its polar derivatives containing functional groups like hydroxyls or amines are generally not volatile enough for direct GC analysis. fishersci.it These compounds must first be chemically modified in a process called derivatization to increase their volatility and thermal stability. sigmaaldrich.com Derivatization converts polar functional groups into less polar, more volatile ones. gcms.cz Common methods include:
Silylation: Replaces active hydrogens (in -OH, -NH, -SH groups) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com
Acylation: Converts hydroxyls and amines into esters and amides. fishersci.it
Alkylation: Used to form esters from carboxylic acids. fishersci.it
Once derivatized, the sample can be injected into the GC system, where it is vaporized and separated on the column. The choice of derivatizing reagent is critical and depends on the functional groups present in the molecule. gcms.cz GC is highly sensitive and provides excellent separation for complex mixtures of volatile compounds. nih.gov
The table below lists common derivatization reagents and the functional groups they target, which is essential for the GC analysis of but-2-yne derivatives.
| Derivatization Method | Reagent Example | Target Functional Group(s) | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). sigmaaldrich.com | Alcohols, Phenols, Carboxylic Acids, Amines. sigmaaldrich.com | TMS Ether/Ester/Amine |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines. fishersci.it | Trifluoroacetyl Ester/Amide |
| Alkylation | BF₃/Methanol | Carboxylic Acids. fishersci.it | Methyl Ester |
| Oxime Formation | O-Methylhydroxylamine HCl. gcms.cz | Aldehydes, Ketones. gcms.cz | Methoxime |
Theoretical and Computational Studies of But 2 Yne Hydrochloride Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the but-2-yne hydrochloride complex. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost. cmu.eduaip.org It is particularly effective for studying the mechanisms of reactions involving butyne systems. mdpi.com DFT calculations have been employed to investigate various reactions, including cycloadditions, oxidations, and hydrogenations.
For instance, studies on the tropospheric oxidation of but-2-yne initiated by hydroxyl (HO) radicals have utilized DFT to map the potential energy surface. researchgate.netacs.org The B3LYP functional, combined with a 6-311G(3df,2p) basis set, has been used to define the features of the energy hypersurface and assess the viability of different reaction pathways. acs.org Similarly, the M06-2X functional has been applied to study the cycloaddition reactions of methyl azide (B81097) with 2-butyne (B1218202), demonstrating that DFT can effectively model reaction energetics and explain the higher reactivity of strained alkynes compared to acyclic ones like but-2-yne. mdpi.com
The steric and electronic effects on alkyne semihydrogenation catalyzed by Frustrated Lewis Pairs (FLPs) have also been investigated using DFT. acs.org These studies provide insights into how the structure of the alkyne and the catalyst influences the reaction's activity, correlating computational predictions with experimental outcomes. acs.org
Table 1: Selected DFT Studies on But-2-yne and Related Systems This table is interactive. You can sort and filter the data.
| Reaction Type | DFT Functional | Basis Set | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tropospheric Oxidation | B3LYP | 6-311G(3df,2p) | Defined potential energy surface for HO radical addition. | researchgate.netacs.org |
| Cycloaddition | M06-2X | 6-311++G(d) | Calculated activation free energies (ΔG≠) and explained reactivity differences. | mdpi.com |
| Semihydrogenation | Various | Various | Investigated steric and electronic effects on catalytic activity. | acs.org |
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, generally offering higher accuracy than DFT, albeit at a greater computational expense. wavefun.comresearchgate.net These methods are crucial for obtaining precise predictions of molecular properties and reaction energetics.
The hydrogen-bonded complex between but-2-yne and hydrogen chloride (HCl) has been studied using Møller-Plesset perturbation theory (MP2), a well-established ab initio method. cdnsciencepub.com Calculations at the MP2(FULL)/6-311++G(d,p) level were used to determine the optimized geometries and stabilization energies of the complex, indicating that the π-type hydrogen bond to the C≡C triple bond is a key interaction. cdnsciencepub.com
High-level ab initio calculations, such as the G2M(MP2)//B3LYP/6-311G** composite method, have been performed to investigate the complex potential energy surfaces of but-2-yne photodissociation at 193 nm. nih.govberkeley.edu These studies elucidate multiple isomerization and fragmentation pathways, calculating the energetics for various decomposition channels, including H atom loss and isomerization to buta-1,2- or -1,3-dienes. nih.govberkeley.edu The electronic states of but-2-yne have also been explored using Complete Active Space Self-Consistent Field (CASSCF) methods and VUV absorption spectroscopy, providing detailed assignments of Rydberg series and ionization energies. researchgate.net
Table 2: Calculated Energies for But-2-yne Pathways from Ab Initio Studies This table is interactive. You can sort and filter the data.
| Species/Process | Method | Calculated Energy (kcal/mol) | Description | Reference(s) |
|---|---|---|---|---|
| H loss in but-1-yn-3-yl | G2M | 47.4 | Activation barrier to form vinylacetylene. | berkeley.edu |
| H loss in but-1-yn-3-yl | G2M | 42.3 | Heat of reaction to form vinylacetylene. | berkeley.edu |
| CH₄ + H₂CCC formation | G2M | 83.6 | Activation barrier from buta-1,2-diene. | berkeley.edu |
| CH₄ + H₂CCC formation | G2M | 72.7 | Heat of reaction from buta-1,2-diene. | berkeley.edu |
| π → 3s transition | Ab initio CI | ~6.35 eV | Rydberg state origin. | researchgate.net |
| π → 3p transition | Ab initio CI | 7.38 eV | Rydberg state origin. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into conformational dynamics and intermolecular interactions that are not apparent from static quantum chemical calculations. acs.org By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape and the nature of interactions in condensed phases.
For a system like but-2-yne hydrochloride, MD simulations can be used to study the dynamics of the hydrogen bond between the but-2-yne π-system and HCl. These simulations can reveal the flexibility of the complex, the lifetime of the hydrogen bond, and the influence of the surrounding environment (e.g., solvent molecules) on the interaction. While specific MD studies focusing exclusively on but-2-yne hydrochloride are not prevalent in the literature, the principles are well-established. For example, MD simulations have been performed on related systems, such as pyridine-based derivatives of but-2-yne, to understand their dynamic behavior. bham.ac.uk
In a typical MD simulation of the but-2-yne hydrochloride system, a force field would be used to describe the potential energy of the system as a function of its atomic coordinates. This force field would include terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). The simulation would propagate the positions and velocities of all atoms according to classical mechanics, allowing for the observation of dynamic processes like the formation and breaking of the π-hydrogen bond and the conformational preferences of the complex. acs.orgudel.edu
Computational Prediction of Reactivity, Selectivity, and Reaction Pathways
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, including their feasibility, rates, and selectivity. cecam.orgnih.gov By calculating the energies of reactants, transition states, and products, chemists can construct detailed reaction profiles that elucidate the most likely pathways.
For butyne systems, computational methods have been used to predict reactivity in various contexts. The reaction of the methyl carbocation (CH₃⁺) with but-2-yne, a process relevant to planetary atmospheres, was studied with a combination of guided ion beam mass spectrometry and ab initio calculations. nih.gov This work identified that the reaction proceeds through direct, barrierless mechanisms for electron and hydride transfer, while minor channels are initiated by the electrophilic addition of the cation to the triple bond. nih.gov
Master equation simulations, which combine potential energy surface data with statistical rate theory, have been used to predict product yields in the tropospheric oxidation of but-2-yne. researchgate.netnih.gov These simulations showed that in the presence of HO and O₂, but-2-yne oxidation leads primarily to the formation of biacetyl and acetic acid. The model successfully predicted the product branching ratios and their dependence on atmospheric conditions. nih.gov Such computational studies are crucial for understanding atmospheric chemistry and the fate of organic compounds. researchgate.net Computational models can also rationalize selectivity; for example, in the hydrogenation of alkynes, the steric hindrance of substituents on the alkyne was shown to be a key factor controlling reaction rates, a trend that was successfully modeled computationally. acs.org
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. nih.govwikipedia.org A subset of this field, Quantitative Structure-Reactivity Relationships (QSRR), focuses specifically on predicting chemical reactivity. researchgate.netchemrxiv.org These models are built on the principle that the structure of a molecule dictates its properties and reactivity. researchgate.net
The general approach involves several steps:
Assembling a dataset of compounds with known properties or reactivities. unimore.it
Calculating a set of numerical descriptors for each molecule that encodes its structural, electronic, or topological features. researchgate.netunimore.it
Developing a mathematical model (e.g., multiple linear regression, neural networks) that relates the descriptors to the observed activity or property. researchgate.netmdpi.comacs.org
Validating the model to ensure its predictive power for new, untested compounds. unimore.itresearchgate.net
For butyne systems, QSRR/QSPR models can be developed to predict properties like boiling point, enthalpy of vaporization, or reactivity in specific reactions. researchgate.net For example, a QSRR study on the semihydrogenation of various alkynes, including but-2-yne, successfully identified relationships between the steric and electronic properties of the alkynes and their reaction rates. acs.org Descriptors such as the buried volume of the alkyne were correlated with activation energies. acs.org Similarly, general QSAR methods have been established for predicting atmospheric oxidation rates of organic compounds, which could be applied to butyne derivatives. oup.com These models allow for rapid screening and prediction of properties for a large number of compounds without the need for extensive experimental or high-level computational studies. chemrxiv.org
Applications of But 2 Yne Hydrochloride Derivatives in Advanced Organic Synthesis
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The rigid, linear structure and the reactive triple bond of the but-2-yne core make its derivatives highly sought-after intermediates for constructing complex molecular architectures.
Precursors for the Synthesis of Heterocyclic Compounds
But-2-yne and its derivatives are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The internal alkyne can participate in various cyclization and annulation reactions to form rings containing one or more heteroatoms.
Transition metal-catalyzed reactions are a common strategy for synthesizing heterocycles from internal alkynes like but-2-yne. mdpi.comnih.govresearchgate.net For instance, palladium-catalyzed annulation of internal alkynes is a powerful method for constructing aromatic heterocycles. acs.org Similarly, bimetallic catalytic systems, such as those employing copper and rhodium, have been developed for the synthesis of azaheterocycles, including isoquinolines and various fused pyridine (B92270) derivatives, from internal alkynes. nih.gov The silylcarbocyclization of alkynes, another metal-promoted process, provides a route to various heterocyclic compounds. mdpi.com
Furthermore, but-2-yne derivatives can be utilized in the synthesis of phosphorus-containing heterocycles, which have applications in drug development and materials science. bohrium.com These syntheses can involve various reaction types, including cycloadditions and condensations, to form five- and six-membered heterocyclic rings. bohrium.com The choice of catalyst and reaction conditions can often control the regioselectivity of these reactions, leading to specific isomers of the desired heterocyclic products. bohrium.com
Derivatives such as but-2-yne-1,4-diols are also valuable starting materials. They can undergo Brønsted acid-catalyzed cycloisomerization to produce substituted furans. acs.orgorganic-chemistry.org Additionally, but-2-yne-1,4-diol can be used in the synthesis of 3,4-ethylenedioxythiophene (B145204) (EDOT), a key monomer for conducting polymers, through a sequence of epoxidation, etherification, and thiophene (B33073) formation. researchgate.net
Table 1: Examples of Heterocyclic Synthesis from But-2-yne Derivatives
| But-2-yne Derivative | Reaction Type | Catalyst/Reagent | Heterocyclic Product |
|---|---|---|---|
| But-2-yne | Annulation with aryl ketone O-acetyl oximes | Cu(OAc)₂-[Cp*RhCl₂]₂ | Isoquinolines, β-carbolines nih.gov |
| But-2-yne-1,4-diol | Cycloisomerization | p-TsOH·H₂O | Substituted furans acs.org |
| Phosphorus-containing alkynes | 1,3-Dipolar cycloaddition | Various catalysts | Pyrazoles, triazoles bohrium.com |
| But-2-yne-1,4-diol | Epoxidation, etherification, thiophene formation | Multiple steps | 3,4-Ethylenedioxythiophene (EDOT) researchgate.net |
Utilization in Total Synthesis of Natural Products and Analogues
The structural motifs accessible from but-2-yne derivatives have been incorporated into the total synthesis of several natural products and their analogues. sci-hub.seacs.org The but-2-yne unit can serve as a linchpin for assembling more complex carbon skeletons.
A notable example is the use of 2-butyne (B1218202), along with propyne, in the synthesis of alkylated hydroquinones, which are key intermediates in the total synthesis of Vitamin E. wikipedia.org In another instance, but-2-yne-1,4-diol was used as a coupling partner in the synthesis of prunolactone, a natural product with a complex heterocyclic structure. acs.org The synthesis involved a palladium-catalyzed cross-coupling reaction to construct the core of the molecule. acs.org
Furthermore, N-(but-2-yn-1-yl)-4-methylbenzenesulfonamide, a derivative of but-2-yne, has been employed in the synthesis of complex allene-ynes, which are precursors for the Pauson-Khand reaction to form functionalized cyclopentenones. orgsyn.org This highlights the utility of but-2-yne derivatives in constructing polycyclic systems found in various natural products.
Development of Catalytic Systems and Ligand Design
The but-2-yne framework is not only a substrate for catalytic reactions but can also be incorporated into the structure of ligands and catalysts themselves. The rigidity of the alkyne unit can be advantageous in ligand design, providing a well-defined geometry for coordinating to metal centers.
For example, 1,4-diiodobut-2-yne (B14307816) is a precursor for designing ligands used in cross-coupling reactions and polymer chemistry. The reactive iodine atoms can be readily displaced to introduce coordinating groups.
In organometallic chemistry, but-2-yne can react with metal complexes to form new catalytic species. Dinuclear carbene complexes of tungsten, for instance, react with but-2-yne to initiate metathetical polymerization of alkynes. rsc.org The insertion of but-2-yne into a metal-carbon bond is a key step in this process. rsc.org
The selective hydrogenation of but-2-yne to cis-2-butene (B86535) is a classic example of stereoselective catalysis, with the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) being the most famous for this transformation. thieme-connect.de Studies on the hydrogenation of but-2-yne-1,4-diol have also been conducted to optimize catalyst activity and selectivity for the formation of cis-2-butene-1,4-diol, an important industrial intermediate. researchgate.net
Strategies for Medicinal Chemistry Scaffolds and Chemical Biology Probes
The but-2-yne moiety and its derivatives have been explored for their potential in medicinal chemistry and chemical biology, serving as scaffolds for bioactive molecules and as probes to study biological processes. researchgate.netmdpi.comfrontiersin.orgnih.gov
Design and Synthesis of Scaffolds for Bioactive Molecules
The but-2-yne unit can be incorporated into molecular scaffolds to create compounds with specific biological activities. nih.gov For example, a but-2-yne-1,4-diyl dicarbamate structure has been used to create multivalent scaffolds for applications in drug and gene delivery. nih.gov These scaffolds can be functionalized with various biologically relevant ligands. nih.gov
In another study, a series of compounds were designed as dual-acting inhibitors of carbonic anhydrases and monoamine oxidase B. nih.gov The substitution of a but-2-yne group at a specific position was found to be crucial for the potent inhibitory activity of one of the lead compounds. nih.gov
Furthermore, but-2-yne-1,4-diyl diisonicotinate is a molecule that can act as a linker in the formation of metal-organic frameworks (MOFs), which have potential applications in drug delivery and other biomedical fields. chemscene.com
Table 2: Bioactive Scaffolds Incorporating But-2-yne Derivatives
| But-2-yne Derivative | Scaffold Type | Biological Target/Application | Reference |
|---|---|---|---|
| But-2-yne-1,4-diyl dicarbamate | Multivalent Dendritic Scaffold | Drug and gene delivery | nih.gov |
| Substituted but-2-yne | Inhibitor Scaffold | Carbonic Anhydrase and MAO-B | nih.gov |
| But-2-yne-1,4-diyl diisonicotinate | Metal-Organic Framework Linker | Potential for drug delivery | chemscene.com |
Exploration of Structure-Reactivity Relationships in a Chemical Context
Understanding the structure-reactivity relationships of but-2-yne derivatives is crucial for their effective application in synthesis and medicinal chemistry. The electronic and steric properties of substituents on the but-2-yne core can significantly influence the outcome of a reaction.
For instance, in the Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols, slight modifications in the reaction conditions can lead to a divergence in product selectivity, highlighting the delicate interplay of structure and reactivity. acs.org
In the context of medicinal chemistry, structure-activity relationship (SAR) studies are essential for optimizing the biological activity of drug candidates. For compounds containing a but-2-yne moiety, systematic modifications to the structure can help to identify the key features responsible for their therapeutic effects. nih.gov
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies for Butyne Hydrochlorides
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve safety. innovareacademics.in The future synthesis of butyne hydrochlorides will likely shift away from conventional methods that often rely on hazardous solvents and reagents, moving towards more sustainable alternatives. innovareacademics.inresearchgate.net This involves a multi-faceted approach encompassing safer solvents, energy-efficient reaction conditions, and the use of renewable resources. sigmaaldrich.com
Key research directions include:
Alternative Reaction Media: There is a growing focus on replacing traditional volatile organic solvents with greener alternatives. researchgate.net Water, supercritical carbon dioxide, and bio-based solvents like ethyl lactate (B86563) and Cyrene™ are being explored as reaction media to minimize environmental harm. researchgate.netsigmaaldrich.com Aqueous biphasic catalysis, for instance, offers an industrially attractive method for catalyst recovery and recycling. researchgate.net
Energy-Efficient Techniques: Microwave-assisted synthesis and ultrasonication are prominent green chemistry approaches that can significantly accelerate reaction rates, reduce reaction times, and increase product yields, often under solvent-free conditions. encyclopedia.pubmdpi.com Microwave irradiation, in particular, is noted for making synthetic processes more eco-friendly and energy-efficient. encyclopedia.pubmdpi.com
Catalysis and Biocatalysis: The development of novel catalysts is fundamental to green synthesis. mdpi.com This includes using earth-abundant metal catalysts to replace precious metals and developing recyclable catalysts to minimize waste. sigmaaldrich.commdpi.com Biocatalysis, using enzymes, represents a highly sustainable method, as reactions can be performed under mild conditions, such as at or near ambient temperature and pressure. researchgate.netmdpi.com
Solvent-Free Synthesis: An optimal green chemistry approach is to avoid solvents altogether. researchgate.net Mechanochemical methods, such as grinding and milling, can facilitate rapid and clean solvent-free synthesis of various compounds. encyclopedia.pub
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Alkyne Hydrochloride Synthesis
| Feature | Traditional Methodology | Green/Sustainable Methodology |
|---|---|---|
| Solvents | Volatile Organic Compounds (VOCs), Chlorinated Solvents | Water, Supercritical CO₂, Bio-solvents, Ionic Liquids, Solvent-free conditions researchgate.net |
| Energy Input | Conventional heating (reflux) | Microwave Irradiation, Ultrasonication encyclopedia.pubmdpi.com |
| Catalysts | Stoichiometric reagents, Precious metal catalysts | Recyclable catalysts, Earth-abundant metal catalysts, Biocatalysts (enzymes) sigmaaldrich.commdpi.com |
| Waste Generation | Higher waste output, difficult catalyst recovery | Reduced waste (higher atom economy), easier catalyst recycling innovareacademics.inmdpi.com |
| Safety | Use of hazardous and flammable substances | Use of safer, non-toxic materials, reduced risk of accidents innovareacademics.in |
Exploration of Novel Reactivity Profiles and Unprecedented Transformations
While the fundamental reactions of alkynes are well-established, there is significant room to explore novel reactivity profiles for butyne hydrochlorides, leading to unprecedented molecular architectures. Research in this area focuses on using the unique electronic and steric properties of these compounds to forge new pathways for complex molecule synthesis.
Future explorations are likely to include:
Novel Cyclization Reactions: The reaction of hydrochloride salts with other reagents under specific conditions can lead to unexpected and novel heterocyclic systems. For example, reactions of certain hydrochloride derivatives in the presence of a base have been shown to yield unusual spiro compounds instead of the expected products. researchgate.net Similarly, the aza-Prins reaction of certain vinyl-substituted amines with 1,2-dicarbonyl compounds in the presence of HCl can produce complex tricyclic benzazocines stereoselectively. nih.gov
Transition-Metal Catalysis: The use of transition metals can unlock new reactivity patterns. caltech.edu For instance, developing novel hydrochlorination methods using homogenous gold-catalysis offers a pathway to different reactivity and selectivity compared to traditional methods. louisville.edu Furthermore, metal-catalyzed cross-coupling reactions could be developed to functionalize the butyne backbone in ways not achievable through classical methods. nih.gov
Strain-Release Transformations: But-2-yne can serve as a precursor to highly strained ring systems, such as bicyclobutanes or azabicyclo[1.1.0]butanes. rsc.orgsci-hub.se These strained molecules possess unique reactivity, where the release of ring strain can drive powerful chemical transformations, allowing for the rapid construction of complex molecular scaffolds like functionalized azetidines. rsc.orgsci-hub.seresearchgate.net
Unprecedented Rearrangements: The development of new reagents can induce novel transformations. For instance, new organic-based solutions of hydrogen halides have been shown to exhibit unique reactivity in the hydrohalogenation of alkynes. louisville.edu Investigating the reaction of but-2-yne hydrochloride with such reagents could lead to unexpected rearrangements and the formation of valuable, non-classical products.
Table 2: Examples of Emerging Transformations Applicable to Alkyne Derivatives
| Transformation Type | Description | Potential Application for Butyne Hydrochlorides |
|---|---|---|
| Aza-Prins Cyclization | An acid-catalyzed cyclization of an N-homoallyliminium ion with a carbonyl compound. nih.gov | Reaction with functionalized aldehydes/ketones to form novel N-heterocycles. |
| Strain-Release Functionalization | Using highly strained intermediates (e.g., azabicyclo[1.1.0]butanes) to drive reactions. sci-hub.se | Conversion to strained intermediates followed by ring-opening to create diverse functionalized azetidines. researchgate.net |
| Novel Condensations | Simple reactions that, under specific conditions, yield unexpected complex products. researchgate.net | Formation of complex spiro-heterocycles through controlled condensation reactions. researchgate.net |
| Metal-Catalyzed Hydrohalogenation | The use of transition metals like gold to catalyze the addition of HCl across a triple bond. louisville.edu | Achieving alternative regioselectivity or functional group tolerance in the synthesis of vinyl chlorides. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and improved scalability. nih.govrsc.org The integration of butyne hydrochloride synthesis and derivatization into flow chemistry platforms is a significant area for future research.
Key benefits and research directions include:
Enhanced Safety and Control: Flow chemistry minimizes the volume of hazardous materials at any given time, which is crucial when working with reactive intermediates or performing highly exothermic reactions. nih.govunimi.it The high surface-area-to-volume ratio in microreactors allows for superior control over reaction parameters like temperature and residence time, often leading to higher yields and purities. nih.gov
Multi-Step Telescoped Synthesis: Flow platforms allow for "telescoped" reaction sequences, where the product of one reaction is immediately used as the substrate for the next without isolation or purification of intermediates. rsc.orgmdpi.com This can dramatically increase the efficiency of multi-step syntheses, such as the conversion of but-2-yne into more complex active pharmaceutical ingredients (APIs). beilstein-journals.org
Access to Novel Reaction Conditions: Flow reactors can safely operate at high temperatures and pressures that are difficult to achieve in standard laboratory glassware. nih.gov This capability can accelerate slow reactions and enable novel transformations that are not feasible under batch conditions.
Automation and High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly generate libraries of butyne hydrochloride derivatives by systematically varying reactants and conditions. This approach accelerates the discovery of new compounds with desired properties and allows for efficient optimization of reaction conditions. mdpi.com
Table 3: Comparison of Batch Processing vs. Flow Chemistry for Chemical Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risks due to large volumes of hazardous materials; potential for thermal runaways. unimi.it | Inherently safer due to small reactor volumes and superior heat transfer. nih.govbeilstein-journals.org |
| Process Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. nih.gov |
| Scalability | Scaling up can be challenging and may require re-optimization. | Easily scalable by running the system for a longer duration or by parallelization. beilstein-journals.org |
| Efficiency | Often requires isolation and purification of intermediates in multi-step synthesis. | Enables multi-step "telescoped" synthesis without intermediate isolation. rsc.orgmdpi.com |
| Reaction Conditions | Limited by boiling point of solvent at atmospheric pressure. | Can access high temperatures and pressures, enabling novel reactivity. nih.gov |
Computational Design and Accelerated Discovery of New Butyne Hydrochloride Derivatives
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules. acs.org By predicting molecular properties and reaction outcomes, these methods can guide experimental work, saving time and resources. researchgate.net For butyne hydrochloride, computational approaches can be used to design novel derivatives with specific biological or material properties.
Future research will likely leverage computational tools in several ways:
Rational Drug and Materials Design: Computational modeling can be used to design new butyne hydrochloride derivatives that bind to specific biological targets, such as enzymes or receptors. researchgate.netunife.it This involves predicting binding affinities and understanding key interactions at the molecular level. This approach is instrumental in modern drug discovery. unife.it
Predicting Reactivity and Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can elucidate complex reaction mechanisms and predict the feasibility of novel transformations. acs.org This insight can help chemists design experiments more effectively and understand unexpected results.
Virtual Screening and Property Prediction: Large virtual libraries of butyne hydrochloride derivatives can be screened computationally to identify candidates with desirable properties (e.g., solubility, metabolic stability, electronic properties). acs.org This "fail-fast" approach allows researchers to focus experimental efforts on the most promising candidates.
Development of New Catalysts: Computational modeling is a key tool for designing new catalysts for specific transformations. acs.org For reactions involving butyne hydrochlorides, this could involve designing catalysts that control regioselectivity or enantioselectivity in addition or functionalization reactions.
Table 4: Computational Approaches for the Discovery of Butyne Hydrochloride Derivatives
| Computational Method | Application | Objective |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Elucidating reaction mechanisms, calculating transition state energies, predicting spectroscopic properties. acs.org | To understand and predict chemical reactivity and guide the design of new synthetic routes. |
| Molecular Docking | Simulating the binding of a ligand to a biological target (e.g., a protein). | To identify potential drug candidates and understand structure-activity relationships (SAR). unife.it |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | To study the conformational flexibility of derivatives and the stability of ligand-protein complexes. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity or physical properties. | To predict the properties of untested compounds and prioritize candidates for synthesis. |
| Virtual High-Throughput Screening (vHTS) | Computationally screening large libraries of virtual compounds against a target. acs.org | To rapidly identify a smaller, more manageable set of promising "hit" compounds for experimental testing. |
Q & A
Q. Can computational models predict the reactivity of But-2-yne hydrochloride in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
